Cas no 1896564-81-0 (O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine)

O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine structure
1896564-81-0 structure
商品名:O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine
CAS番号:1896564-81-0
MF:C8H9ClFNO
メガワット:189.614564657211
CID:6048778
PubChem ID:117281688

O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

    • O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine
    • EN300-1976532
    • 1896564-81-0
    • O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
    • インチ: 1S/C8H9ClFNO/c9-7-3-6(1-2-12-11)4-8(10)5-7/h3-5H,1-2,11H2
    • InChIKey: PPIUDXCRJAYYEG-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC(=CC(=C1)CCON)F

計算された属性

  • せいみつぶんしりょう: 189.0356698g/mol
  • どういたいしつりょう: 189.0356698g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 136
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 35.2Ų

O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1976532-1.0g
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
1896564-81-0
1g
$986.0 2023-06-01
Enamine
EN300-1976532-0.1g
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
1896564-81-0
0.1g
$867.0 2023-09-16
Enamine
EN300-1976532-0.05g
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
1896564-81-0
0.05g
$827.0 2023-09-16
Enamine
EN300-1976532-1g
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
1896564-81-0
1g
$986.0 2023-09-16
Enamine
EN300-1976532-5g
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
1896564-81-0
5g
$2858.0 2023-09-16
Enamine
EN300-1976532-0.25g
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
1896564-81-0
0.25g
$906.0 2023-09-16
Enamine
EN300-1976532-5.0g
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
1896564-81-0
5g
$2858.0 2023-06-01
Enamine
EN300-1976532-10.0g
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
1896564-81-0
10g
$4236.0 2023-06-01
Enamine
EN300-1976532-10g
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
1896564-81-0
10g
$4236.0 2023-09-16
Enamine
EN300-1976532-0.5g
O-[2-(3-chloro-5-fluorophenyl)ethyl]hydroxylamine
1896564-81-0
0.5g
$946.0 2023-09-16

O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine 関連文献

O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamineに関する追加情報

Introduction to O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine (CAS No. 1896564-81-0)

O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine (CAS No. 1896564-81-0) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a chloro and fluoro-substituted phenyl group, which contribute to its potential biological activities and therapeutic applications.

The chemical structure of O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine consists of a hydroxylamine moiety attached to an ethyl group, which is further substituted with a 3-chloro-5-fluorophenyl ring. The presence of these functional groups imparts specific physicochemical properties to the molecule, such as solubility, stability, and reactivity. These properties are crucial for its potential use in various biological assays and drug development processes.

Recent research studies have explored the biological activities of O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine, revealing its potential as a lead compound for the development of new therapeutic agents. One notable area of interest is its antioxidant properties. Hydroxylamines are known for their ability to scavenge reactive oxygen species (ROS), which are implicated in various oxidative stress-related diseases such as neurodegenerative disorders, cardiovascular diseases, and cancer. Preliminary studies have shown that O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine exhibits significant antioxidant activity, making it a promising candidate for further investigation.

In addition to its antioxidant properties, O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine has also been evaluated for its anti-inflammatory effects. Inflammation is a key factor in many chronic diseases, and compounds with anti-inflammatory properties can play a crucial role in disease management. Research has indicated that this compound can inhibit the production of pro-inflammatory cytokines and reduce inflammation in cellular models. These findings suggest that O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine may have therapeutic potential in treating inflammatory conditions.

The pharmacokinetic profile of O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine is another important aspect that has been studied. Understanding how the compound is absorbed, distributed, metabolized, and excreted in the body is essential for optimizing its therapeutic efficacy and safety. Preliminary pharmacokinetic studies have shown that the compound has favorable absorption properties and a reasonable half-life, indicating its potential for oral administration and sustained therapeutic effects.

Furthermore, the toxicological profile of O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine has been assessed to ensure its safety for use in pharmaceutical applications. In vitro and in vivo toxicity studies have demonstrated that the compound exhibits low toxicity at therapeutic concentrations, with no significant adverse effects observed in animal models. These results are encouraging and support the further development of this compound as a potential drug candidate.

The synthesis of O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine involves several steps, including the preparation of the 3-chloro-5-fluorophenyl ethyl intermediate and subsequent reaction with hydroxylamine. The synthetic route has been optimized to achieve high yields and purity, making it feasible for large-scale production. The availability of efficient synthetic methods is crucial for advancing the compound from preclinical to clinical stages.

In conclusion, O-2-(3-chloro-5-fluorophenyl)ethylhydroxylamine (CAS No. 1896564-81-0) represents a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic profile, low toxicity, and synthetic accessibility make it an attractive candidate for further research and development in the pharmaceutical industry. Future studies will likely focus on elucidating its mechanism of action, optimizing its pharmacological properties, and evaluating its efficacy in clinical trials.

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